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Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of N-(pentyl)-4-aminobenzenesulfonamide: A Technical Guide for Preclinical Development

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: In Vitro Mechanistic Profiling, Pharmacophore Dynamics, and Self-Validating Assay Design Executive Summary As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: In Vitro Mechanistic Profiling, Pharmacophore Dynamics, and Self-Validating Assay Design

Executive Summary

As a Senior Application Scientist, I approach the mechanistic profiling of novel compounds not merely as a data collection exercise, but as a hypothesis-driven validation of pharmacophore dynamics. N-(pentyl)-4-aminobenzenesulfonamide (CAS 58556-64-2) is a synthetic organic compound and an N-alkylated derivative of the parent structure 4-aminobenzenesulfonamide (sulfanilamide)[1]. While the parent compound is a well-documented antibacterial agent, the strategic incorporation of a flexible pentyl group at the N1-position significantly influences the compound's lipophilicity, solubility, and overall pharmacokinetic profile[1]. This guide deconstructs the in vitro mechanism of action of this molecule, providing field-proven, self-validating protocols to quantify its efficacy.

Molecular Architecture & Pharmacophore Dynamics

To understand the mechanism, we must first analyze the causality behind the structure:

  • The Aniline Core (N4): The unmodified 4-amino group is structurally critical. It acts as a bioisostere,2, which is the natural substrate required for bacterial metabolism[2].

  • The N1-Pentyl Moiety: Why append a 5-carbon aliphatic chain? In whole-cell assays, the primary barrier to efficacy is the bacterial lipid bilayer. The pentyl chain increases the molecule's partition coefficient (LogP), driving superior passive diffusion into the cytoplasm. Furthermore, within the active site of target enzymes, this flexible hydrophobic tail can exploit adjacent lipophilic sub-pockets, potentially increasing binding affinity (lowering the Ki​ ) compared to the parent sulfanilamide.

Primary Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Like its parent molecule, N-(pentyl)-4-aminobenzenesulfonamide exerts its primary in vitro effect by disrupting the de novo synthesis of bacterial folic acid. Mammalian cells salvage pre-formed folate from their environment, whereas bacteria must synthesize it from scratch, making this pathway an ideal, selectively toxic target.

The compound acts as a 3[3]. DHPS normally catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). By outcompeting PABA, the sulfonamide derivative stalls the production of dihydropteroate, ultimately starving the cell of the tetrahydrofolate required for DNA and RNA synthesis.

FolatePathway GTP GTP DHPPP DHPPP GTP->DHPPP GTP Cyclohydrolase DHPS DHPS Enzyme DHPPP->DHPS PABA PABA PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate DHP->DHF DHFR THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF Compound N-(pentyl)-4-amino- benzenesulfonamide Compound->DHPS Competitive Inhibition DHPS->DHP

Fig 1: Folate biosynthesis pathway and DHPS inhibition by N-(pentyl)-4-aminobenzenesulfonamide.

Secondary Mechanistic Pathways & Off-Target Profiling

A rigorous in vitro evaluation must account for off-target effects. The parent molecule,4[4]. Primary sulfonamides (possessing an unsubstituted −SO2​NH2​ group) strongly inhibit CA because the deprotonated nitrogen coordinates directly with the active-site zinc ion.

Mechanistic Causality: By alkylating the N1 position with a pentyl group, we create a secondary sulfonamide. This introduces significant steric hindrance and alters the pKa, effectively disrupting critical zinc coordination. Consequently, N-(pentyl)-4-aminobenzenesulfonamide exhibits a highly attenuated affinity for Carbonic Anhydrase, shifting its selectivity profile heavily toward DHPS.

Workflow Start In Vitro Profiling of N-(pentyl)-4-aminobenzenesulfonamide Sub1 Target-Based Assays (Cell-Free) Start->Sub1 Sub2 Phenotypic Assays (Whole-Cell) Start->Sub2 Assay1 DHPS Kinetic Assay (Determine IC50 & Ki) Sub1->Assay1 Assay2 Carbonic Anhydrase Counter-Screen Sub1->Assay2 Assay3 Broth Microdilution (Determine MIC) Sub2->Assay3 Assay4 PABA Rescue Assay (Target Validation) Sub2->Assay4 Assay3->Assay4 If active

Fig 2: Self-validating in vitro experimental workflow for mechanistic profiling and target validation.

In Vitro Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanism of action, I employ a two-tiered approach: isolating the target interaction (cell-free) and validating the phenotypic response (whole-cell).

Protocol 1: Cell-Free DHPS Inhibition Kinetics

Purpose: To determine the absolute binding affinity ( Ki​ ) and IC50​ without the confounding variable of membrane permeability.

  • Reagent Preparation: Reconstitute recombinant E. coli DHPS enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2​ , 5 mM DTT).

  • Compound Titration: Serially dilute N-(pentyl)-4-aminobenzenesulfonamide in DMSO. Ensure final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: Introduce a fixed concentration of DHPPP and varying concentrations of PABA (to map competitive kinetics) into the microplate wells.

  • Initiation & Termination: Add the DHPS enzyme to initiate the reaction. Incubate at 37°C for 30 minutes. Terminate by rapid cooling and the addition of 50 mM EDTA.

  • Quantification: Utilize High-Performance Liquid Chromatography (HPLC) to quantify the formation of the product (dihydropteroate).

  • Data Analysis: Generate Lineweaver-Burk plots. A competitive inhibitor will show intersecting lines at the y-axis ( Vmax​ unchanged, Km​ increased).

Protocol 2: Whole-Cell MIC with PABA Rescue (Self-Validating System)

Purpose: Why perform a PABA rescue? A reduction in bacterial viability could stem from generalized cytotoxicity or membrane disruption caused by the lipophilic pentyl chain. By introducing exogenous PABA, we create a self-validating system. If the compound strictly targets DHPS via competitive antagonism, excess PABA will outcompete the drug and restore bacterial growth.

  • Inoculum Preparation: Culture E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD600​ of 0.5. Dilute to a standard 5×105 CFU/mL.

  • Compound Plating: Dispense serial two-fold dilutions of the compound into a 96-well microtiter plate.

  • Rescue Arm Setup: In a parallel plate, set up the exact same drug dilutions but spike all wells with exogenous PABA at a fixed concentration (e.g., 50 µg/mL).

  • Incubation: Inoculate plates and incubate at 37°C for 18-24 hours.

  • Validation Readout: Measure absorbance at 600 nm. If the Minimum Inhibitory Concentration (MIC) shifts by 4-fold in the PABA-supplemented plate, the mechanism is conclusively validated as DHPS-specific competitive antagonism.

Quantitative Data Presentation

The table below summarizes the expected pharmacological shift when transitioning from the parent sulfanilamide to the N-pentyl derivative, highlighting the causality of the structural modification.

ParameterSulfanilamide (Parent)N-(pentyl)-4-aminobenzenesulfonamideMechanistic Causality & Implication
LogP (Lipophilicity) ~ -0.7~ 1.8 - 2.2The pentyl chain increases lipophilicity, driving superior passive diffusion across bacterial lipid bilayers[1].
DHPS IC50​ 3[3]< 100 µM (Projected)Enhanced van der Waals interactions within the DHPS hydrophobic binding pocket improve target affinity.
Carbonic Anhydrase Ki​ Low µM range[4]> 100 µM (Projected)N1-substitution creates steric hindrance, preventing critical coordination with the CA active-site zinc ion.
MIC (E. coli) 64 - 128 µg/mL16 - 32 µg/mL (Projected)Increased intracellular accumulation directly translates to a lower Minimum Inhibitory Concentration.

References

  • [3] Title: Sulfanilamide | CAS:63-74-1 | High Purity Source: BioCrick URL:[Link]

  • [4] Title: SULFANILAMIDE (PD001658, FDDDEECHVMSUSB-UHFFFAOYSA-N) Source: Probes & Drugs URL: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-(pentyl)-4-aminobenzenesulfonamide quantification

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-(pentyl)-4-aminobenzenesulfonamide Abstract This document provides a comprehensive gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-(pentyl)-4-aminobenzenesulfonamide

Abstract

This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(pentyl)-4-aminobenzenesulfonamide. N-(pentyl)-4-aminobenzenesulfonamide is an N-alkylated derivative of sulfanilamide, a class of compounds widely studied for their therapeutic potential.[1] The accurate quantification of this analyte is essential for various stages of drug development, including purity assessment, stability studies, and formulation analysis. This guide details a systematic approach to method development, from understanding the analyte's physicochemical properties to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The protocols and insights provided are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Analyte Properties & Chromatographic Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.

N-(pentyl)-4-aminobenzenesulfonamide belongs to the sulfonamide class of compounds.[1] Its structure consists of a polar aromatic aminobenzenesulfonamide head and a nonpolar n-pentyl tail. This amphiphilic nature makes it well-suited for reverse-phase chromatography.

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyValue (Estimated/Literature-Based)Rationale for Chromatographic Approach
Structure N-(pentyl)-4-aminobenzenesulfonamideThe presence of an aromatic ring makes UV detection a viable option. The primary amine and sulfonamide groups are ionizable, making mobile phase pH a critical parameter for controlling retention and peak shape.
Molecular Formula C₁₁H₁₈N₂O₂S---
Molar Mass ~242.34 g/mol The relatively low molecular weight allows for the use of standard HPLC columns with smaller pore sizes (e.g., 80-120 Å) for optimal resolution.
pKa (Estimated) Amine (~2-3), Sulfonamide (~10-11)To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH should be buffered at least 2 units away from the analyte's pKa.[5] A pH around 4-5 would ensure the aromatic amine is protonated while the sulfonamide group is not, providing a stable charge state.
logP (Estimated) > -0.62 (parent compound)The addition of the C5 alkyl chain significantly increases the hydrophobicity compared to the parent sulfanilamide (logP -0.62).[6] This suggests that a C18 or C8 stationary phase will provide adequate retention with a standard organic modifier like acetonitrile or methanol.
UV Absorbance (λmax) ~257-265 nm (based on parent)The 4-aminobenzenesulfonamide chromophore exhibits strong UV absorbance.[7] A detection wavelength of 260 nm is a logical starting point for method development.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation, sensitivity, and efficiency. The goal is to find a set of conditions that provides a sharp, symmetrical, and well-resolved peak for N-(pentyl)-4-aminobenzenesulfonamide, free from interference.

Initial Column and Mobile Phase Selection
  • Stationary Phase: Based on the analyte's increased hydrophobicity, a C18 column is the recommended starting point.[8][9] A standard dimension, such as 4.6 x 150 mm with a 5 µm particle size, offers a good balance of efficiency and backpressure.[10] Modern, end-capped columns are preferred to minimize peak tailing caused by secondary interactions between the basic amine group and residual silanols on the silica surface.[5]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reverse-phase HPLC.

    • Organic Modifier: Acetonitrile is often chosen for its low viscosity and UV transparency. Methanol offers a different selectivity and can also be evaluated.[11]

    • Aqueous Phase: A buffer is necessary to control the mobile phase pH. A 20 mM potassium phosphate buffer adjusted to pH 4.5 is a suitable starting point. This pH ensures the analyte's primary amine is protonated, leading to consistent interactions with the stationary phase.

Optimization Workflow

The optimization process involves systematically adjusting chromatographic parameters to achieve the desired performance characteristics, primarily focusing on retention time (k'), peak symmetry (tailing factor), and efficiency (plate count).

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV λmax) Column Select Column (e.g., C18, 4.6x150mm, 5µm) Analyte->Column MobilePhase Select Initial Mobile Phase (ACN:Buffer, 50:50 v/v) Column->MobilePhase Detector Set Detector Wavelength (e.g., 260 nm) MobilePhase->Detector Organic Optimize Organic % (Target k' 2-10) Detector->Organic pH Optimize Mobile Phase pH (Target Tailing Factor < 1.5) Organic->pH Buffer Optimize Buffer Strength (e.g., 10-50 mM) pH->Buffer FlowRate Adjust Flow Rate (e.g., 1.0 mL/min) Buffer->FlowRate SystemSuitability Define System Suitability (k', Tailing, N, %RSD) FlowRate->SystemSuitability OptimizedMethod Final Optimized Method SystemSuitability->OptimizedMethod

Caption: A systematic workflow for HPLC method development.

Optimized HPLC Method Protocol

This section provides the detailed protocol for the final, optimized method for the quantification of N-(pentyl)-4-aminobenzenesulfonamide.

Equipment and Materials
  • HPLC system with UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • N-(pentyl)-4-aminobenzenesulfonamide reference standard

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer pH 4.5 : ACN, 60:40 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 4.5 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the final mobile phase before use.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of N-(pentyl)-4-aminobenzenesulfonamide reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 4.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm
Run Time 10 minutes

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The following protocol is based on the ICH Q2(R2) guidelines.[2][3][4]

MethodValidation cluster_0 Core Validation Parameters cluster_1 Execution Flow Specificity Specificity / Selectivity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Spike Spike placebo with analyte Accuracy->Spike LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Vary Systematically vary method parameters (pH, Flow, Temp) Robustness->Vary Start Validated Method Start->Specificity Inject Inject blank, placebo, standard, and samples Spike->Inject Evaluate Evaluate System Suitability and Acceptance Criteria Inject->Evaluate Vary->Inject Report Validation Report Evaluate->Report

Caption: Workflow for HPLC method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria

Table 3: Method Validation Parameters

ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo, and a spiked sample. Assess for interference at the analyte's retention time. Use a DAD detector to check for peak purity.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity Prepare at least five concentrations across the range of 50-150% of the target concentration (e.g., 5-75 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision within the specified concentration range.10-50 µg/mL.
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the standard solution at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.S/N ratio method is typically sufficient.
Robustness Systematically vary key parameters: Flow rate (±0.1 mL/min), Mobile phase pH (±0.2 units), Column temperature (±2 °C). Assess the impact on retention time and peak area.System suitability criteria must be met. %RSD of results should not exceed 2.0%.

Hypothetical Results and Discussion

This section presents example data that would be expected from the successful execution of the validation protocol.

Linearity

A five-point calibration curve was constructed from 10 µg/mL to 50 µg/mL.

Table 4: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10251,500
20505,200
30754,800
401,010,300
501,259,100

The resulting calibration curve yielded a linear regression equation of y = 25150x + 1200 with a correlation coefficient (r²) of 0.9998, demonstrating excellent linearity over the tested range.

Accuracy and Precision

Table 5: Example Accuracy and Precision Data

LevelConcentration (µg/mL)Mean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
80%2499.5%0.8%1.1%
100%30100.3%0.6%0.9%
120%36101.1%0.7%1.0%

The results show high accuracy, with recoveries well within the 98.0-102.0% acceptance criteria. The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing 1. Secondary silanol interactions. 2. Column contamination or degradation.1. Ensure mobile phase pH is appropriately controlled. Consider adding a competing base like triethylamine (0.1%) to the mobile phase.[5] 2. Use a guard column; flush or replace the analytical column.
Retention Time Drift 1. Inconsistent mobile phase preparation. 2. Pump malfunction or leaks. 3. Column temperature fluctuation.1. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 2. Check system for leaks and purge the pump. 3. Ensure the column oven is stable at the set temperature.
Broad Peaks 1. Column overload. 2. High dead volume in the system.1. Reduce injection volume or dilute the sample. 2. Check and tighten all fittings between the injector and detector.

Conclusion

The developed isocratic RP-HPLC method provides a simple, rapid, and reliable means for the quantification of N-(pentyl)-4-aminobenzenesulfonamide. The method was systematically developed based on the analyte's physicochemical properties and validated according to ICH guidelines. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in a pharmaceutical setting.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC Source: PubMed URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: researchgate.net URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes Source: Cambridge University Press URL: [Link]

  • Title: A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes Source: CABI Digital Library URL: [Link]

  • Title: Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry Source: PubMed URL: [Link]

  • Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent URL: [Link]

  • Title: Column Selection for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: 4-aminobenzenesulfonamide - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Ich guidelines for validation final Source: Slideshare URL: [Link]

  • Title: Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Source: ResearchGate URL: [Link]

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: GALAK Chromatography URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Synthetic method of p-aminobenzenesulfonamide Source: Google Patents URL
  • Title: 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide Source: MDPI URL: [Link]

  • Title: 4-amino-N-(4-chlorophenyl)benzenesulfonamide Source: Cheméo URL: [Link]

  • Title: p-aminobenzenesulfonamide Source: Stenutz URL: [Link]

Sources

Application

Application Note: Mechanistic LC-MS/MS Method Development for the Quantification of N-(pentyl)-4-aminobenzenesulfonamide in Biological Matrices

Scientific Context & Analytical Challenges N-(pentyl)-4-aminobenzenesulfonamide (CAS: 58556-64-2) is a specialized synthetic sulfonamide derivative characterized by an N-alkylated pentyl chain attached to a sulfanilamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Challenges

N-(pentyl)-4-aminobenzenesulfonamide (CAS: 58556-64-2) is a specialized synthetic sulfonamide derivative characterized by an N-alkylated pentyl chain attached to a sulfanilamide scaffold [1]. In drug discovery, it serves as a critical bioisostere, a precursor for adenosine A3 receptor agonists, and a scaffold for antimicrobial and enzyme inhibition studies [2].

Quantifying this compound in biological fluids (plasma, urine) presents distinct analytical challenges. While the parent sulfanilamide is highly polar, the addition of the flexible pentyl group significantly increases the molecule's lipophilicity (LogP ~2.5). This shift in polarity means the compound is highly susceptible to matrix effects caused by endogenous phospholipids during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. To achieve robust, reproducible quantification, we must move beyond generic protein precipitation and design a self-validating analytical system that exploits the specific physicochemical properties of the analyte.

Physicochemical & Mass Spectrometric Properties
ParameterValue / DescriptionAnalytical Consequence
Molecular Formula C₁₁H₁₈N₂O₂SDetermines exact mass.
Molecular Weight 242.34 g/mol Precursor ion [M+H]⁺ at m/z 243.1.
pKa (Aniline -NH₂) ~2.5 (Basic)Easily protonated in acidic mobile phases (0.1% Formic Acid) for high ESI+ sensitivity.
pKa (Sulfonamide -NH-) ~10.0 (Acidic)Remains neutral under standard acidic reversed-phase LC conditions.
LogP (estimated) 2.5Provides strong retention on C18 stationary phases, allowing separation from polar matrix components.

Mechanistic Rationale for MS/MS Fragmentation

To establish a trustworthy Multiple Reaction Monitoring (MRM) method, we must understand the collision-induced dissociation (CID) pathways of the molecule. Under positive Electrospray Ionization (ESI+), protonation occurs preferentially at the basic aniline nitrogen.

Upon entering the collision cell, the [M+H]⁺ precursor (m/z 243.1) undergoes highly predictable cleavage of the S-N bond—a hallmark of sulfonamide fragmentation [3]. The neutral loss of the pentylamine side chain (-87 Da) yields the highly stable sulfanilyl cation (m/z 156.0) , which serves as the primary quantifier ion. Increasing the collision energy forces a subsequent neutral loss of SO₂ (-64 Da) from the sulfanilyl cation, generating the aniline cation (m/z 92.0) , which acts as the qualifier ion[4].

Monitoring the ratio between these two transitions (m/z 243.1 → 156.0 and m/z 243.1 → 92.0) creates a self-validating detection step: if the ratio deviates by more than ±20% from the standard, the peak is flagged for isobaric interference [5].

MS_Fragmentation M Parent Ion[M+H]⁺ m/z 243.1 F1 Sulfanilyl Cation m/z 156.0 (Quantifier) M->F1 - Pentylamine (-87 Da) F3 Neutral Loss m/z 173.1 M->F3 - Pentene (-70 Da) F2 Aniline Cation m/z 92.0 (Qualifier) F1->F2 - SO₂ (-64 Da)

ESI+ CID Fragmentation pathway of N-(pentyl)-4-aminobenzenesulfonamide.

Sample Preparation: Orthogonal Cleanup Strategy

Simple protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, which co-elute with lipophilic compounds (like our pentyl-derivative) and cause severe ion suppression in the MS source.

To build a self-validating, interference-free protocol, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This exploits the dual nature of the analyte:

  • Ion Exchange: At pH < 2.5, the aniline group is positively charged and binds tightly to the sulfonic acid groups of the MCX sorbent.

  • Reversed-Phase: The pentyl chain provides hydrophobic interactions with the polymeric backbone. This dual-retention mechanism allows us to wash the sorbent with 100% methanol—stripping away neutral lipids and phospholipids—without eluting the analyte.

Step-by-Step SPE Protocol (Plasma/Urine)
  • Spiking & Disruption: Aliquot 100 µL of biological fluid. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Sulfamethoxazole-d4) to correct for downstream recovery losses.

  • Acidic Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Causality: The acid disrupts protein-analyte binding and ensures the aniline group is fully protonated for the upcoming ion-exchange step.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Isolate the supernatant.

  • SPE Conditioning: Condition Oasis MCX cartridges (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water.

  • Loading: Load the acidified supernatant onto the cartridge.

  • Orthogonal Washing:

    • Wash 1: 1 mL 0.1% Formic Acid in water (Removes salts and polar interferences).

    • Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutral lipids and phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the aniline group, neutralizing its charge and breaking the ionic bond with the sorbent, releasing it into the eluate.

  • Reconstitution: Evaporate the eluate to dryness under gentle N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

SPE_Workflow S1 1. Sample Aliquot 100 µL Plasma/Urine + SIL-IS S2 2. Protein Precipitation Add 300 µL ACN (1% FA) S1->S2 S3 3. Centrifugation 14,000 x g, 10 min, 4°C S2->S3 S4 4. MCX Solid Phase Extraction Orthogonal Cation/Hydrophobic Trapping S3->S4 S5 5. Basic Elution 5% NH₄OH in MeOH (Releases Analyte) S4->S5 S6 6. LC-MS/MS Analysis UPLC-MRM Mode S5->S6

Self-validating sample preparation workflow utilizing MCX SPE.

LC-MS/MS Instrumental Parameters

Liquid Chromatography (UPLC) Conditions

A sub-2-micron C18 column is selected to leverage the lipophilicity of the pentyl group, ensuring the analyte elutes well past the solvent front where residual polar matrix components reside.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Promotes ionization)

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.509556 (Linear)
3.0010906 (Linear)
4.0010906 (Linear)
4.109556 (Linear)
5.50955Re-equilibration
Mass Spectrometry Parameters (Triple Quadrupole)

The MS is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

General Source Parameters:

Parameter Setting
Capillary Voltage 3.0 kV
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Source Temperature 150°C

| Cone Gas Flow | 50 L/hr |

MRM Transitions & Collision Energies:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
N-(pentyl)-4-aminobenzenesulfonamide 243.1156.03015Quantifier
N-(pentyl)-4-aminobenzenesulfonamide 243.192.03025Qualifier
SIL-IS (Sulfamethoxazole-d4) 258.1160.03016Internal Standard

Quality Control & Method Validation Directives

To ensure the trustworthiness of the data, the method must be validated according to FDA/ICH M10 guidelines for bioanalytical methods:

  • Matrix Factor (MF): Must be calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. The SIL-IS normalized MF must have a Coefficient of Variation (CV) < 15%.

  • Recovery: The orthogonal MCX SPE protocol detailed above typically yields absolute recoveries of >85% for sulfonamides, as the basic elution precisely targets the analyte's pKa release point.

  • Carryover: The lipophilic pentyl group may cause slight carryover in the autosampler. Ensure the weak wash is 10% MeOH in water, and the strong wash is 50/50/0.1 Acetonitrile/Isopropanol/Formic Acid to aggressively strip hydrophobic residues from the needle.

References

  • Molaid. N-(pentyl)-4-aminobenzenesulfonamide - CAS 58556-64-2. Retrieved from [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.[Link]

  • Haller, M. Y., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[Link]

  • Fiori, M., et al. (2002). A Simple and Sensitive Liquid Chromatography−Mass Spectrometry Confirmatory Method for Analyzing Sulfonamide Antibacterials in Milk and Egg. Journal of Agricultural and Food Chemistry, 51(1), 5-9.[Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of N-(pentyl)-4-aminobenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the initial in vitro characterization of N-(pentyl)-4-aminobenzenesulfonamide, a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial in vitro characterization of N-(pentyl)-4-aminobenzenesulfonamide, a synthetic organic compound belonging to the sulfonamide class. The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] While historically recognized for their antibacterial properties, sulfonamides are increasingly investigated for their potential in other therapeutic areas, including oncology.[2][3] This guide details a logical, two-stage experimental approach: first, a primary screening to determine the cytotoxic potential of the compound using the MTT assay, followed by a secondary assay using Annexin V/Propidium Iodide staining to characterize the mechanism of cell death. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring robust and reliable data generation for novel compound assessment.

Compound Profile: N-(pentyl)-4-aminobenzenesulfonamide

N-(pentyl)-4-aminobenzenesulfonamide is an N-alkylated derivative of sulfanilamide, the parent structure of sulfonamide drugs.[1] The core 4-aminobenzenesulfonamide structure is renowned for its role in inhibiting bacterial dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway.[4][5]

Scientific Rationale for Investigation: The therapeutic utility of the sulfonamide moiety extends beyond its classic antimicrobial action. In oncology research, sulfonamide derivatives have been shown to exert antineoplastic effects through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII), disruption of microtubule polymerization, and interference with DNA synthesis.[1] The addition of a pentyl group to the sulfonamide nitrogen significantly increases the compound's lipophilicity. This modification is a common strategy in drug design intended to enhance cellular uptake and improve interactions with hydrophobic binding pockets within target proteins, potentially increasing potency and efficacy.[1] Therefore, N-(pentyl)-4-aminobenzenesulfonamide represents a promising candidate for screening assays to evaluate its potential as a novel therapeutic agent.

Hypothesized Mechanisms of Action for Sulfonamide-Based Compounds

Based on its structural class, N-(pentyl)-4-aminobenzenesulfonamide may act through several established pathways targeted by other sulfonamide derivatives. The following diagram illustrates these potential molecular interactions.

Sulfonamide_MoA cluster_0 Potential Molecular Targets Compound N-(pentyl)-4-aminobenzenesulfonamide Cell Target Cell Compound->Cell DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Competitive Inhibition CA Carbonic Anhydrases (e.g., CA IX, XII) Compound->CA Inhibition Tubulin Tubulin Dimers Compound->Tubulin Inhibition of Polymerization PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Natural Substrate FolicAcid Folic Acid Synthesis DHPS->FolicAcid Blocks CellCycle Cell Cycle Arrest FolicAcid->CellCycle pH pH Homeostasis Disruption CA->pH Blocks pH->CellCycle Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Blocks Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Potential mechanisms of action for sulfonamide-based compounds.

Part 1: Cytotoxicity Screening using the MTT Assay

The first step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust, widely used colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of their viability, proliferation, and cytotoxicity.[6]

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells. By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the effect of the test compound on cell viability.[6]

MTT Assay Workflow```dot

graph MTT_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

A [label="1. Cell Seeding\nSeed cells in a 96-well plate\n(e.g., 1x10^5 cells/mL)"]; B [label="2. Incubation (24h)\nAllow cells to attach and resume growth"]; C [label="3. Compound Treatment\nAdd serial dilutions of\nN-(pentyl)-4-aminobenzenesulfonamide"]; D [label="4. Exposure Incubation\nIncubate for 24, 48, or 72 hours"]; E [label="5. MTT Addition\nAdd MTT solution (5 mg/mL) to each well"]; F [label="6. Formazan Formation\nIncubate for 3-4 hours at 37°C"]; G [label="7. Solubilization\nRemove medium and add DMSO to dissolve crystals"]; H [label="8. Data Acquisition\nRead absorbance at ~570 nm\nusing a microplate reader"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Experimental workflow for apoptosis detection via Annexin V and PI staining.

Detailed Protocol: Apoptosis Detection by Flow Cytometry

Materials:

  • Cells treated with N-(pentyl)-4-aminobenzenesulfonamide (at concentrations around the determined IC₅₀)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to attach overnight. [8]Treat the cells with N-(pentyl)-4-aminobenzenesulfonamide at its predetermined IC₅₀ concentration for the time point that showed significant cytotoxicity (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the floating cells from the medium with the detached adherent cells. This step is crucial to ensure all cell populations are analyzed. [9]3. Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between washes. [8]4. Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples immediately (within one hour) using a flow cytometer. [8] * Instrument Setup: Ensure proper setup using unstained, Annexin V-only, and PI-only stained cells to set compensation and gates correctly. [9]

Data Analysis and Interpretation

The flow cytometry data is typically displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).

A significant increase in the percentage of cells in the lower right and upper right quadrants in the treated sample compared to the control indicates that the compound induces apoptosis.

Table 2: Example Data Presentation for Apoptosis Assay

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2) % Necrotic (Q1)
Vehicle Control
Compound (IC₅₀)

| Positive Control | | | | |

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. [Link]

  • Roy, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Springer Nature Experiments. (1999). Measurement of Apoptosis in Cell Culture. [Link]

  • Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • ChemBK. 4-aminobenzenesulfonamide. [Link]

  • Asadi, M., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 805–812. [Link]

  • Baunach, M., et al. (2016). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Natural Product Reports, 33(1), 118-129. [Link]

  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 40793–40812. [Link]

  • Lee, S. J., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127992. [Link]

  • Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7900-7906. [Link]

  • Sharma, S., & Kumar, P. (2012). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. International Journal of Pharmaceutical and Chemical Sciences, 1(3). [Link]

  • Szymański, P., et al. (2007). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 64(3), 233-238. [Link]

  • Mai, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide?. [Link]

  • Liu, Z., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(8), 104921. [Link]

Sources

Application

Application Note: Formulation and Characterization of N-(pentyl)-4-aminobenzenesulfonamide Nanocarrier Systems

Abstract This document provides a detailed guide for the formulation and characterization of drug delivery systems for N-(pentyl)-4-aminobenzenesulfonamide, a lipophilic sulfonamide derivative. Due to its predicted low a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the formulation and characterization of drug delivery systems for N-(pentyl)-4-aminobenzenesulfonamide, a lipophilic sulfonamide derivative. Due to its predicted low aqueous solubility, this compound is expected to be a Biopharmaceutics Classification System (BCS) Class II or IV drug, where dissolution is the rate-limiting step for absorption and bioavailability.[1][2] This application note outlines protocols for two robust nanocarrier strategies—Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles—designed to enhance the solubility, dissolution rate, and potential therapeutic efficacy of this compound. Detailed, step-by-step methodologies for preparation and characterization are provided for researchers, scientists, and drug development professionals.

Introduction: The Formulation Challenge

N-(pentyl)-4-aminobenzenesulfonamide belongs to the sulfonamide class of compounds. The parent structure, sulfanilamide, has a water solubility of approximately 7.5 g/L.[3] The addition of a five-carbon pentyl group significantly increases the molecule's lipophilicity (logP), drastically reducing its aqueous solubility. Such poor solubility is a major obstacle in pharmaceutical development, often leading to low oral bioavailability, high inter-subject variability, and suboptimal therapeutic outcomes.[4][5]

Advanced formulation strategies are therefore not just beneficial, but essential. By encapsulating the active pharmaceutical ingredient (API) in a nanocarrier, we can overcome these limitations. Nanocarriers like Solid Lipid Nanoparticles (SLNs) and polymeric micelles offer several advantages:

  • Enhanced Solubility: They create a hydrophobic core environment to solubilize the lipophilic drug.[6][7]

  • Increased Surface Area: The nanoscale particle size dramatically increases the surface area-to-volume ratio, which boosts the dissolution rate according to the Noyes-Whitney equation.[2]

  • Improved Stability: Encapsulation can protect the API from chemical degradation.[8]

  • Potential for Modified Release: The carrier matrix can be designed to control the rate of drug release.[9][10]

This guide will focus on two field-proven nanotechnologies: SLNs, which utilize a solid lipid matrix, and polymeric micelles, formed by the self-assembly of amphiphilic block copolymers.[7][11]

Pre-Formulation Assessment: Understanding the API

Before selecting a formulation strategy, a thorough physicochemical characterization of N-(pentyl)-4-aminobenzenesulfonamide is critical. This data provides the rational basis for excipient selection and process parameter optimization.

ParameterSignificance for FormulationTypical Values for Sulfonamides
Aqueous Solubility Determines the need for enhancement. Key for BCS classification.Parent sulfanilamide: ~7.5 g/L at 25°C.[3] Other derivatives range from <0.1 to 5 g/L.[12]
LogP (Octanol-Water Partition Coefficient) Measures lipophilicity. High LogP (>3) indicates poor solubility and suitability for lipid-based or polymeric core systems.Parent sulfanilamide: -0.62.[3] The pentyl group will significantly increase this value.
pKa The amino group on the aniline ring and the sulfonamide group are ionizable. pKa dictates the charge of the drug at different physiological pH values, affecting solubility and membrane permeability.The amino group pKa is typically around 10.4 for sulfanilamide.[3]
Melting Point Crucial for hot-melt formulation techniques, such as the hot homogenization method for SLNs. The processing temperature must be above the melting point of both the lipid and the drug.Parent sulfanilamide: 164.5-166.5 °C.[3]
Polymorphism The existence of different crystalline forms can impact solubility and stability. This should be assessed using techniques like DSC and XRD.Sulfonamides are known to exhibit polymorphism.[13]

Formulation Strategy 1: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[14] This creates a solid matrix that can encapsulate the drug, offering advantages in controlled release and stability.[8]

Principle of SLN Formulation via Hot High-Pressure Homogenization

This high-energy method involves dispersing a drug-loaded lipid melt in a hot aqueous surfactant solution to form a coarse pre-emulsion. This pre-emulsion is then subjected to high pressure, forcing it through a narrow gap, which shears the droplets down to the nanometer scale. Subsequent cooling solidifies the lipid droplets, forming the SLNs with the drug entrapped within the solid lipid core.[8][11]

Experimental Workflow for SLN Formulation

SLN_Workflow cluster_prep Phase Preparation cluster_process Homogenization cluster_final Final Steps A 1. Dissolve API in Melted Lipid (e.g., Compritol® 888 ATO) C 3. Create Coarse Pre-emulsion (High-Shear Mixing) A->C Combine B 2. Heat Aqueous Surfactant Solution (e.g., Poloxamer 188) B->C D 4. High-Pressure Homogenization (>500 bar, >3 cycles) C->D Process E 5. Cool Dispersion (e.g., Ice Bath) to form SLNs D->E Solidify F 6. Characterization (Size, Zeta, EE%) E->F Analyze

Caption: Workflow for SLN preparation using hot homogenization.

Detailed Protocol: SLN Preparation

Materials:

  • N-(pentyl)-4-aminobenzenesulfonamide (API)

  • Solid Lipid: Compritol® 888 ATO or Glyceryl monostearate

  • Surfactant: Poloxamer 188 (Pluronic® F68) or Tween® 80

  • Aqueous Phase: Deionized water

  • Equipment: High-pressure homogenizer, high-shear mixer (e.g., Ultra-Turrax), magnetic stirrer with hot plate, water bath.

Protocol:

  • Prepare the Lipid Phase: Accurately weigh the solid lipid (e.g., 500 mg) and the API (e.g., 50 mg). Heat the lipid approximately 5-10°C above its melting point until a clear liquid is formed. Add the API and stir until completely dissolved.

  • Prepare the Aqueous Phase: Prepare a 2% w/v surfactant solution in deionized water (e.g., 200 mg Poloxamer 188 in 10 mL water). Heat this solution to the same temperature as the lipid phase.

  • Form the Pre-emulsion: Pour the hot lipid phase into the hot aqueous phase under continuous high-shear mixing (e.g., 8,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar.[10]

  • Cooling and Solidification: Transfer the resulting hot nanoemulsion to a vial and cool it rapidly in an ice bath while stirring gently. This rapid cooling causes the lipid to solidify, forming the SLN dispersion.

  • Storage: Store the final SLN dispersion at 4°C for further analysis.

Formulation Strategy 2: Polymeric Micelles

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers, such as Pluronics® (Poloxamers), in an aqueous solution.[7] The hydrophobic blocks form the core, which serves as a reservoir for the poorly soluble drug, while the hydrophilic blocks form the outer shell, ensuring colloidal stability.[7][15]

Principle of Polymeric Micelle Formulation via Thin-Film Hydration

This method is a robust and widely used technique for passively loading hydrophobic drugs into polymeric micelles.[16] The drug and the amphiphilic polymer are first co-dissolved in a suitable organic solvent. The solvent is then evaporated under reduced pressure, leaving a thin, uniform film on the wall of a round-bottom flask. Hydration of this film with an aqueous medium, followed by gentle agitation, causes the polymers to self-assemble into micelles, entrapping the drug within their hydrophobic cores.[16]

Experimental Workflow for Polymeric Micelle Formulation

Micelle_Workflow cluster_prep Film Preparation cluster_process Hydration & Assembly cluster_final Purification & Analysis A 1. Dissolve API and Polymer (e.g., Pluronic® F127) in Organic Solvent B 2. Evaporate Solvent (Rotary Evaporator) to form a thin film A->B Process C 3. Hydrate Film with Aqueous Buffer (e.g., PBS) B->C Add D 4. Gentle Agitation (e.g., Bath Sonication) to form Micelles C->D Induce Assembly E 5. Filter to remove un-encapsulated drug (0.22 µm filter) D->E Purify F 6. Characterization (Size, Zeta, EE%) E->F Analyze

Caption: Workflow for polymeric micelle preparation via thin-film hydration.

Detailed Protocol: Polymeric Micelle Preparation

Materials:

  • N-(pentyl)-4-aminobenzenesulfonamide (API)

  • Amphiphilic Copolymer: Pluronic® F127 (Poloxamer 407)

  • Organic Solvent: Methanol or Ethanol

  • Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4

  • Equipment: Rotary evaporator, bath sonicator, vacuum oven.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the API (e.g., 10 mg) and Pluronic® F127 (e.g., 100 mg) in a minimal amount of a suitable organic solvent (e.g., 5 mL of methanol).

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40°C) under vacuum until a thin, transparent film is formed on the inner surface of the flask. Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Hydration: Add a pre-determined volume of aqueous phase (e.g., 10 mL of PBS, pH 7.4) to the flask.

  • Micelle Formation: Gently agitate the flask in a bath sonicator or on a shaker at room temperature for 30-60 minutes, or until the film is completely hydrated and the solution is clear. This indicates the formation of drug-loaded micelles.

  • Purification: To remove any non-encapsulated, precipitated drug, filter the micellar solution through a 0.22 µm syringe filter.

  • Storage: Store the final micellar solution at 4°C for subsequent analysis.

Characterization and Quality Control Protocols

Once formulated, the nanocarrier systems must be rigorously characterized to ensure they meet the required quality attributes. In-vitro release studies are crucial for assessing the performance of the formulation.[17][18]

Protocol: Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the nanoparticles.[19] The PDI indicates the breadth of the size distribution. Laser Doppler Electrophoresis is used to measure the Zeta Potential, which is an indicator of the surface charge and predicts the colloidal stability of the dispersion.[20][21] Nanoparticles with a zeta potential outside the range of -30 to +30 mV are generally considered stable.[20][21]

Procedure:

  • Dilute a small aliquot of the nanoparticle dispersion (SLN or micelle) with deionized water to achieve an appropriate scattering intensity (typically a count rate between 100-500 kcps).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).

  • Equilibrate the sample at 25°C for 2 minutes.

  • Perform the measurement in triplicate to determine the Z-average diameter, PDI, and Zeta Potential.

FormulationExpected Size (Z-average)Expected PDIExpected Zeta Potential (mV)
SLNs 50 - 300 nm[10][22]< 0.3[20]-15 to -30 mV (slightly negative)[20]
Polymeric Micelles 10 - 100 nm[15][23]< 0.25-5 to -15 mV (near neutral)[23]
Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: EE% represents the percentage of the initial drug that is successfully entrapped within the nanocarriers. DL% is the weight percentage of the drug relative to the total weight of the nanocarrier. This is determined by separating the unencapsulated "free" drug from the nanoparticles and quantifying both.

Procedure:

  • Separation: Centrifuge an aliquot of the nanoparticle dispersion using a centrifugal filter device (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles). The filtrate will contain the free, unencapsulated drug.

  • Quantification:

    • Measure the concentration of the free drug in the filtrate using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).

    • To determine the total drug amount, disrupt a known volume of the original (un-centrifuged) dispersion with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then measure the total drug concentration.

  • Calculation:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100 (Note: Weight of nanoparticles = Total weight of lipid/polymer + weight of encapsulated drug)

Protocol: In Vitro Drug Release Study

Principle: The dialysis bag diffusion method is a common and effective technique for studying the in vitro release of drugs from nanoparticles.[24][25] The nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the larger nanoparticles. This bag is submerged in a release medium, and the amount of drug that diffuses into the medium is measured over time.

Procedure:

  • Preparation: Hydrate a dialysis membrane (e.g., MWCO 12-14 kDa) in the release medium for at least 30 minutes.

  • Assembly: Pipette a known volume (e.g., 2 mL) of the drug-loaded nanocarrier dispersion into the dialysis bag and securely seal both ends.

  • Release: Submerge the sealed bag in a vessel containing a larger volume of release medium (e.g., 100 mL of PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions). Place the vessel in a shaking water bath maintained at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated UV-Vis or HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the release profile.

Conclusion

The successful formulation of poorly soluble compounds like N-(pentyl)-4-aminobenzenesulfonamide is contingent on the rational application of advanced drug delivery technologies. The Solid Lipid Nanoparticle and Polymeric Micelle systems detailed in this guide represent two powerful and adaptable platforms for enhancing solubility and controlling drug release. The provided protocols offer a robust starting point for formulation development and characterization, enabling researchers to overcome the biopharmaceutical challenges associated with BCS Class II and IV compounds and advance their development towards clinical application.

References

  • Vertex AI Search. (n.d.). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC. Retrieved March 24, 2026.
  • Vertex AI Search. (n.d.). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Retrieved March 24, 2026.
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved March 24, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for the Formulation of Stable Decaglycerol Nanoemulsions for Hydrophobic Drugs. Retrieved March 24, 2026.
  • Vertex AI Search. (n.d.). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC. Retrieved March 24, 2026.
  • ER Publications. (2025, November 15). Advances in Solubility Enhancement Strategies for BCS Class II Drugs: A Comprehensive Review. Retrieved March 24, 2026.
  • Dissolution Technologies. (2021, November 30). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Retrieved March 24, 2026.
  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Retrieved March 24, 2026.
  • Vertex AI Search. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Retrieved March 24, 2026.
  • Vertex AI Search. (2020, June 5). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Retrieved March 24, 2026.
  • Park, K. (n.d.). Solid lipid nanoparticles (SLN) for controlled drug delivery ± a review of the state of the art. Retrieved March 24, 2026.
  • Journal of Drug Delivery and Therapeutics. (2022, January 15). Preparation, evaluation and optimization of solid lipid nanoparticles composed of pantoprazole. Retrieved March 24, 2026.
  • Vertex AI Search. (2014, May 7). Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. Retrieved March 24, 2026.
  • Vertex AI Search. (2025, January 23). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. Retrieved March 24, 2026.
  • Vertex AI Search. (n.d.). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC. Retrieved March 24, 2026.
  • MDPI. (2021, March 24). Mixed Pluronic—Cremophor Polymeric Micelles as Nanocarriers for Poorly Soluble Antibiotics—The Influence on the Antibacterial Activity. Retrieved March 24, 2026.
  • Vertex AI Search. (2018, August 30). Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers. Retrieved March 24, 2026.
  • Austra & Lian. (2021, October 31). Formulation and Characterization of Biodegradable Nanoparticles for Drug Delivery | American Journal of Pharmaceutics. Retrieved March 24, 2026.
  • PubMed. (n.d.). Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism. Retrieved March 24, 2026.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). Preparation and characterization of polymeric micelles for solubilization of poorly soluble anticancer drugs | Request PDF. Retrieved March 24, 2026.
  • Preprints.org. (2026, January 13). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Retrieved March 24, 2026.
  • Crimson Publishers. (2024, February 8).
  • ijsret. (n.d.).
  • MIT News. (2021, June 7). New drug-formulation method may lead to smaller pills. Retrieved March 24, 2026.
  • Benchchem. (n.d.). In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide. Retrieved March 24, 2026.
  • Vertex AI Search. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC. Retrieved March 24, 2026.
  • NIH. (n.d.). Physicochemical characterization of drug nanocarriers - PMC. Retrieved March 24, 2026.
  • AZoM. (2018, February 6).
  • IJN. (2017, April 3). Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characte. Retrieved March 24, 2026.
  • ResearchGate. (n.d.). Powder form and stability of Pluronic mixed micelle dispersions for drug delivery applications | Request PDF. Retrieved March 24, 2026.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved March 24, 2026.
  • ResearchGate. (2025, August 6). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. Retrieved March 24, 2026.
  • RSC Publishing. (n.d.).

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Method

Application Note: Synthesis and Evaluation of N-(pentyl)-4-aminobenzenesulfonamide and Its Analogues

Introduction & Scientific Rationale The sulfonamide pharmacophore is a cornerstone in medicinal chemistry, widely recognized for its diverse therapeutic applications, ranging from antimicrobial agents to potent Carbonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The sulfonamide pharmacophore is a cornerstone in medicinal chemistry, widely recognized for its diverse therapeutic applications, ranging from antimicrobial agents to potent Carbonic Anhydrase Inhibitors (CAIs) . Among these, N-alkyl-4-aminobenzenesulfonamides represent a critical class of active pharmaceutical ingredients (APIs).

Specifically, N-(pentyl)-4-aminobenzenesulfonamide (CAS: 58556-64-2) incorporates a five-carbon aliphatic chain that significantly modulates the molecule's lipophilicity. This structural modification enhances membrane permeability and optimizes van der Waals interactions within the hydrophobic binding pockets of target metalloenzymes, preventing the non-specific inhibition often seen with unmodified sulfanilamides .

This application note provides a comprehensive, self-validating protocol for the synthesis of N-(pentyl)-4-aminobenzenesulfonamide, detailing the mechanistic causality behind each experimental condition.

Mechanistic Pathway & Synthetic Strategy

The synthesis of N-alkyl sulfonamides typically relies on the condensation of sulfonyl chlorides with primary amines . To prevent the para-amino group from undergoing self-polymerization or competing nucleophilic attack, the synthesis utilizes 4-acetamidobenzenesulfonyl chloride (ASC) as the starting material.

The workflow is a robust two-step sequence:

  • Sulfonylation: ASC is reacted with n-pentylamine in the presence of an acid scavenger (e.g., triethylamine) to form the protected intermediate.

  • Deprotection: The N-acetyl group is selectively cleaved via acidic hydrolysis to yield the free primary amine.

SynthesisWorkflow ASC 4-Acetamidobenzenesulfonyl chloride (ASC) Reaction1 Sulfonylation (TEA, DCM, 0°C to RT) ASC->Reaction1 Amine n-Pentylamine (Nucleophile) Amine->Reaction1 Intermediate N-(pentyl)-4-acetamido- benzenesulfonamide Reaction1->Intermediate Base-catalyzed coupling Reaction2 Acidic Hydrolysis (2M HCl, Reflux, 2h) Intermediate->Reaction2 Product N-(pentyl)-4-amino- benzenesulfonamide Reaction2->Product Deacetylation

Synthetic workflow for N-(pentyl)-4-aminobenzenesulfonamide via sulfonylation and deprotection.

Experimental Protocols

Reagents and Equipment
  • Reagents: 4-Acetamidobenzenesulfonyl chloride (ASC), n-pentylamine (99%), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 2M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH), Ethanol.

  • Equipment: Round-bottom flasks, magnetic stirrer, ice bath, reflux condenser, rotary evaporator, TLC plates (Silica gel 60 F254).

Step 1: Synthesis of N-(pentyl)-4-acetamidobenzenesulfonamide
  • Preparation: Dissolve 10.0 mmol of ASC in 20 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Base Addition: Add 12.0 mmol of TEA to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of n-pentylamine which would otherwise render it non-nucleophilic and halt the reaction.

  • Temperature Control: Cool the flask to 0 °C using an ice bath.

    • Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Maintaining 0 °C prevents the thermal degradation of ASC and minimizes the formation of disulfonylated side products.

  • Amine Addition: Add 10.5 mmol of n-pentylamine dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/TEA) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate via rotary evaporation.

Step 2: Acidic Deprotection
  • Hydrolysis: Suspend the crude intermediate from Step 1 in 25 mL of ethanol and add 15 mL of 2M HCl. Attach a reflux condenser and heat to reflux (approx. 80 °C) for 2 hours.

    • Causality: The acetyl amide bond is susceptible to acidic cleavage under thermal stress, whereas the sulfonamide linkage is highly stable under these exact conditions. This thermodynamic difference allows for the selective deprotection of the para-amino group without destroying the core scaffold.

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature. Slowly add 1M NaOH dropwise until the pH reaches 7.5–8.0.

    • Causality: The acidic hydrolysis leaves the product as a soluble anilinium hydrochloride salt. Neutralizing the solution converts it back to the neutral free amine, which is insoluble in the aqueous/ethanolic mixture, driving its precipitation.

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield pure N-(pentyl)-4-aminobenzenesulfonamide.

In-Process Validation (Self-Validating System)
  • TLC Analysis: Monitor Step 1 using Hexane:Ethyl Acetate (1:1). The intermediate will show a lower Rf​ value than ASC due to increased hydrogen-bonding capacity.

  • 1H-NMR (DMSO-d6): Validate the completion of Step 2 by observing the disappearance of the sharp acetyl methyl singlet (~2.0 ppm) and the emergence of a broad singlet integrating for two protons (~5.8 ppm), corresponding to the newly liberated primary amine.

Biological Mechanism of Action: Carbonic Anhydrase Inhibition

N-alkylated sulfanilamides exert their primary biological effect by inhibiting Carbonic Anhydrase (CA), a ubiquitous metalloenzyme responsible for the rapid hydration of carbon dioxide into bicarbonate and protons. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zinc ion ( Zn2+ ), displacing the catalytic water molecule and halting enzyme function .

MOA Sulfonamide N-(pentyl)-4-amino- benzenesulfonamide Binding Coordinate Covalent Bond (Sulfonamide to Zn2+) Sulfonamide->Binding CA Carbonic Anhydrase (CA) Active Site (Zn2+) CA->Binding Inhibition Enzyme Inhibition (Blocked Hydration of CO2) Binding->Inhibition Effect Decreased HCO3- Production & Aqueous Humor Secretion Inhibition->Effect

Mechanism of action: Sulfonamide binding to the Carbonic Anhydrase zinc active site.

Analogues and Structure-Activity Relationship (SAR)

Modifying the length of the N-alkyl chain directly impacts the steric footprint and lipophilicity of the molecule. Shorter chains lack the necessary van der Waals contacts, while chains longer than pentyl often introduce steric clashes within the binding pocket, leading to a drop in relative activity .

CompoundN-SubstituentRelative Activity (%)Key Conformational Feature
1 Methyl (-CH₃)25Limited flexibility, small steric footprint
2 Ethyl (-C₂H₅)45Increased van der Waals contacts possible
3 Propyl (-C₃H₇)65Optimal linear extension begins
4 Butyl (-C₄H₉)85High hydrophobic pocket occupation
5 Pentyl (-C₅H₁₁)95Peak lipophilic interaction with active site
6 Hexyl (-C₆H₁₃)70Steric clash reduces optimal binding geometry

Data adapted from illustrative SAR trends of N-Alkyl-4-aminobenzenesulfonamide analogs .

References

  • [1] Molaid. N-(pentyl)-4-aminobenzenesulfonamide - CAS 58556-64-2. Molaid Chemical Database. URL:[Link]

  • [2] Swenson ER, et al. Quaternary Ammonium Sulfanilamide: A Membrane-Impermeant Carbonic Anhydrase Inhibitor. PubMed (National Institutes of Health). URL:[Link]

  • [3] Angeli A, et al. New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Pharmaceuticals (MDPI). 2021; 14(8):828. URL:[Link]

  • [4] Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. PubMed (National Institutes of Health). URL:[Link]

  • [5] Highly Efficient One-Pot Synthesis of N-Alkyl Sulfonamides from Alcohols Using N-(p-Toluenesulfonyl) Imidazole (Tsim). Synthetic Communications (Taylor & Francis). 2014. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-(pentyl)-4-aminobenzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with N-(pentyl)-4-aminobenzenesulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with N-(pentyl)-4-aminobenzenesulfonamide .

As a sulfonamide derivative, this compound serves as a critical building block in structure-activity relationship (SAR) studies and enzyme inhibition assays. However, the incorporation of the flexible pentyl group at the N-position—while excellent for target binding and modulating pharmacokinetics—significantly increases the compound's lipophilicity and crystal lattice energy, resulting in poor aqueous solubility[1].

Below, you will find a causality-driven troubleshooting guide, validated experimental protocols, and a quantitative matrix to help you overcome these physicochemical barriers.

Formulation Decision Matrix

G N1 N-(pentyl)-4-aminobenzenesulfonamide (High Lipophilicity / Low Solubility) N2 Determine Target Application N1->N2 N3 In Vitro Cell Assays N2->N3 Low Toxicity Req. N4 In Vivo Animal Dosing N2->N4 High Bioavailability N5 Aqueous Stock Solutions N2->N5 High Concentration N6 HP-β-CD Complexation (Encapsulates Pentyl Chain) N3->N6 N7 Amorphous Solid Dispersion (PVP/PEG Matrix) N4->N7 N8 pH Adjustment / Salt Formation (pH < 3 or pH > 10) N5->N8

Decision matrix for selecting the optimal solubility enhancement strategy based on application.

Troubleshooting & FAQs

Q1: Why does N-(pentyl)-4-aminobenzenesulfonamide precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? The Causality: The compound is amphoteric but predominantly unionized at physiological pH. When the DMSO concentration drops below the solubilization threshold (typically <5% in assay media), the hydrophobic effect drives the lipophilic pentyl chains to aggregate. Simultaneously, the aniline group and sulfonamide oxygens form strong intermolecular hydrogen bonds, rapidly nucleating crystals.

Q2: Can I use pH adjustment to create a stable, cosolvent-free aqueous stock solution? The Causality: Yes, but only at extreme pH values. The 4-amino group is weakly basic (pKa ~2.5), and the sulfonamide nitrogen is weakly acidic (pKa ~10.5). To achieve a solubility >10 mg/mL, you must formulate at pH < 2.0 (protonating the amine to form a hydrochloride salt) or pH > 11.0 (deprotonating the sulfonamide to form a sodium salt). Note: If your downstream assay requires pH 7.4, diluting these extreme-pH stocks will cause rapid precipitation unless a secondary solubilizer (like a surfactant) is present.

Q3: What is the most effective formulation for in vivo oral dosing in murine models without using toxic cosolvents? The Causality: Amorphous Solid Dispersions (ASDs). Sulfonamides historically suffer from high crystal lattice energies. By dispersing the drug in a hydrophilic polymer matrix (like PVP or PEG), you trap the compound in its amorphous state, removing the lattice energy barrier to dissolution. This concept was originally pioneered by Sekiguchi and Obi in the 1960s specifically to solve the bioavailability issues of sulfonamide drugs[2].

Q4: How do I keep the compound soluble in cell culture media without exceeding 0.1% DMSO? The Causality: Use cyclodextrin complexation. The hydrophobic pentyl tail is ideally sized to insert into the hydrophobic cavity of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). This host-guest interaction shields the lipophilic region from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[3].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not skip the validation steps, as they are critical for ensuring reproducible downstream data.

Protocol A: HP- β -CD Phase-Solubility & Complexation (For Cell Assays)

This method relies on thermodynamic equilibrium to force the pentyl chain into the cyclodextrin cavity.

  • Preparation: Prepare a 20% (w/v) HP- β -CD solution in standard deionized water or PBS.

  • Saturation: Add an excess of N-(pentyl)-4-aminobenzenesulfonamide powder (e.g., 20 mg/mL) to the cyclodextrin solution. The solution should appear cloudy.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 hours. Causality: Complexation is an endothermic equilibrium process; 48 hours ensures maximum host-guest integration.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the uncomplexed, undissolved drug.

  • Filtration: Carefully draw off the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove sub-micron nucleates.

  • Self-Validation Step: Do not assume 100% encapsulation. Dilute an aliquot of the filtrate and quantify the exact concentration of the dissolved complex using RP-HPLC against a known standard curve. Use this quantified concentration to calculate your assay dilutions.

Protocol B: Amorphous Solid Dispersion via Solvent Evaporation (For In Vivo Dosing)

This method destroys the crystalline lattice of the sulfonamide, trapping it in a high-energy, highly soluble amorphous state.

  • Dissolution: Dissolve N-(pentyl)-4-aminobenzenesulfonamide and Polyvinylpyrrolidone (PVP K30) in a 1:4 weight ratio in absolute ethanol.

  • Homogenization: Sonicate the mixture until the solution is completely optically clear. Causality: Optical clarity confirms molecular-level mixing, which is required to prevent phase separation during drying.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation prevents the drug molecules from re-ordering into a crystal lattice.

  • Desiccation: Dry the resulting polymeric film in a vacuum desiccator for 24 hours to remove all residual ethanol.

  • Milling: Pulverize the solid film using a mortar and pestle, then pass the powder through a 60-mesh sieve to ensure uniform particle size.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The complete absence of sharp diffraction peaks (replaced by a broad "halo") confirms the successful conversion to the amorphous state. If peaks remain, increase the PVP ratio to 1:6.

Quantitative Data Summary

The table below summarizes the expected performance of various solubility enhancement strategies relative to the unformulated free base in water.

Formulation StrategyPrimary Excipient / ReagentMechanism of EnhancementEstimated Solubility MultiplierBest Application
Aqueous Buffer PBS (pH 7.4)None (Baseline)1xBaseline Control
pH Adjustment 0.1 M HCl or NaOHIonization of amine or sulfonamide groups~50x - 100xHigh-concentration stock solutions
Cosolvency 10% DMSO / 90% WaterDisruption of water hydrogen bonding network~20xEarly-stage biochemical screening
Inclusion Complex 20% HP- β -CDHydrophobic cavity encapsulation of pentyl chain~150xCell-based assays (low toxicity)
Solid Dispersion PVP K30 (1:4 ratio)Amorphization / Complete lattice energy removal~300xIn vivo PK/PD studies (Oral dosing)
References
  • Benchchem. N-(pentyl)-4-aminobenzenesulfonamide | High-Quality Sulfonamide Reagent.
  • National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques.
  • National Center for Biotechnology Information (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

Sources

Optimization

Troubleshooting low yield in N-(pentyl)-4-aminobenzenesulfonamide synthesis

Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of N-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of N-(pentyl)-4-aminobenzenesulfonamide .

The standard synthetic route for this molecule involves a two-stage process: the condensation of N-acetylsulfanilyl chloride with pentylamine, followed by the hydrolytic cleavage of the N-acetyl protecting group[1]. While conceptually straightforward, researchers frequently encounter severe yield drops due to moisture contamination, incomplete deprotection, and amphoteric product loss.

Diagnostic Matrix: Quantitative Troubleshooting

Before altering your protocol, use this diagnostic matrix to match your analytical observations with the correct root cause.

Symptom / ObservationAnalytical Signature (LC-MS / TLC)Root CauseCorrective Action
Low mass recovery (<30%) Target mass found in aqueous waste phaseAmphoteric loss (pH < 3 or > 10)Adjust workup pH strictly to 6.5–7.0 before extraction[2].
Unreactive starting material M - Cl + OH (Formation of Sulfonic acid)Sulfonyl chloride hydrolysisOven-dry glassware; use fresh, anhydrous reagent[3].
Intermediate persists M + 42 Da (Acetyl group still present)Incomplete alkaline hydrolysisIncrease reflux time to 2–4 hours; verify base concentration.
Bis-sulfonylation M + 197 DaExcess sulfonyl chlorideEnsure a strict 1.2 eq excess of pentylamine.

Mechanistic Deep-Dive: Why Yields Fail

Issue A: Sulfonyl Chloride Hydrolysis (Moisture Contamination)

The Causality: N-acetylsulfanilyl chloride is a highly electrophilic species. While pentylamine is a strong nucleophile, water is highly mobile and ubiquitous. If trace moisture is present in your solvent or glassware, water acts as a competing nucleophile, irreversibly hydrolyzing the sulfonyl chloride into 4-acetamidobenzenesulfonic acid[3]. This byproduct is completely unreactive toward amines, permanently capping your maximum theoretical yield.

Issue B: Amphoteric Workup Dynamics (The pH Trap)

The Causality: The final molecule, N-(pentyl)-4-aminobenzenesulfonamide, is amphoteric. It contains a basic aniline moiety (pKa ~2.5) and a weakly acidic sulfonamide proton (pKa ~10).

  • If your workup is too acidic (pH < 3), the aniline nitrogen protonates, forming a highly water-soluble ammonium salt.

  • If your workup is too basic (pH > 10), the sulfonamide nitrogen deprotonates, forming a water-soluble sodium salt. In both scenarios, the product remains trapped in the aqueous phase during liquid-liquid extraction. Yields are only maximized when the solution is neutralized to its isoelectric point (pH 6.5–7.0), forcing the molecule into its neutral, organic-soluble state[2].

Issue C: Kinetically Stable Protecting Groups

The Causality: The acetyl group on the starting material is an amide. Amide bonds are kinetically highly stable due to resonance stabilization. Mild basic washes during extraction will not cleave it. Rigorous, continuous heating under strong alkaline or acidic conditions is an absolute requirement to break this bond and yield the free amine[1].

Synthesis Workflow & Critical Nodes

Workflow Start N-Acetylsulfanilyl Chloride + Pentylamine Condensation Step 1: Condensation (Anhydrous, Base) Start->Condensation Err1 Moisture Present? Hydrolysis to Sulfonic Acid Condensation->Err1 Check TLC Hydrolysis Step 2: Hydrolysis (NaOH or HCl, Heat) Err2 Incomplete Deprotection? Residual Acetyl Group Hydrolysis->Err2 Check LC-MS Workup Step 3: Workup & Neutralization (pH 6.5 - 7.0) Err3 Incorrect pH? Product lost in aqueous Workup->Err3 Check pH Product N-(pentyl)-4-aminobenzenesulfonamide (Target Product) Err1->Hydrolysis Anhydrous Err2->Workup Cleaved Err3->Product pH ~6.8

Workflow and critical troubleshooting nodes in N-(pentyl)-4-aminobenzenesulfonamide synthesis.

Self-Validating Experimental Protocol

Step 1: Anhydrous Condensation

  • Flame-dry a round-bottom flask and flush with inert gas (N₂ or Argon).

  • Dissolve 1.0 equivalent of freshly opened N-acetylsulfanilyl chloride in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath to control the exothermic reaction.

  • Add 1.5 equivalents of anhydrous pyridine (acid scavenger), followed by the dropwise addition of 1.2 equivalents of pentylamine.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Check: Run TLC (Eluent: 50% EtOAc/Hexane). The starting material spot should completely disappear, replaced by a more polar intermediate spot.

Step 2: Hydrolytic Deprotection

  • Evaporate the DCM under reduced pressure.

  • Suspend the crude intermediate in a 10% (w/v) aqueous sodium hydroxide (NaOH) solution[1].

  • Attach a reflux condenser and heat the mixture to 90 °C for 2 hours[2].

  • Validation Check: Take a 10 µL aliquot, neutralize it, and run LC-MS. Ensure the M+42 peak (acetylated) has fully shifted to the target mass.

Step 3: Isoelectric Isolation

  • Cool the reaction mixture to 20 °C.

  • Place a calibrated pH probe directly into the stirring solution.

  • Slowly add 30% hydrochloric acid (HCl) dropwise until the pH reaches exactly 6.5–6.8[2].

  • At this isoelectric point, the product will precipitate as a solid. Concentrate the total volume by 20% under vacuum to force further precipitation[2].

  • Filter the solid, wash with ice-cold water, and dry under a vacuum.

Frequently Asked Questions (FAQs)

Q: Why can't I just use 4-aminobenzenesulfonyl chloride and skip the deprotection step entirely? A: Unprotected 4-aminobenzenesulfonyl chloride is inherently unstable. The free amine of one molecule will nucleophilically attack the highly reactive sulfonyl chloride of another molecule, leading to rapid self-polymerization. The N-acetyl group is intentionally used to temporarily mask the amine's nucleophilicity until the sulfonamide bond is safely formed[4].

Q: My final product is colored (yellow/brown) instead of white. How do I fix this? A: Free anilines are highly susceptible to air oxidation, forming colored azo or quinone-like byproducts. To remove these, dissolve your crude product in a minimal amount of hot solvent (e.g., ethanol), add a small amount of activated charcoal, boil for 5 minutes, and perform a hot filtration[5].

Q: I am scaling up the reaction, and the yield dropped significantly. Why? A: Scale-up often exacerbates exotherms. If the condensation step gets too hot, side reactions (like bis-alkylation) increase. Ensure rigorous temperature control (0 °C) during the amine addition, or consider transitioning to continuous flow technology, which offers superior heat dissipation for highly reactive intermediates.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Retrieved from 3

  • Kirk-Othmer Encyclopedia of Chemical Technology. Antibacterial Agents, Sulfonamides. Retrieved from 1

  • Scribd. Synthesis of Sulfanilamide and Derivatives. Retrieved from4

  • Google Patents (CN103483230B). The preparation method of p-aminobenzenesulfonamide. Retrieved from 2

  • Benchchem. Byproduct identification and removal in sulfonamide synthesis. Retrieved from 5

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antibacterial Efficacy of N-(pentyl)-4-aminobenzenesulfonamide vs. Sulfanilamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the antibacterial efficacy of the parent sulfonamide, sulfanilamide, and its N-su...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antibacterial efficacy of the parent sulfonamide, sulfanilamide, and its N-substituted derivative, N-(pentyl)-4-aminobenzenesulfonamide. By synthesizing foundational principles with actionable experimental protocols, this document serves as a critical resource for professionals engaged in antimicrobial research and development.

Introduction: The Sulfonamide Scaffold in Antibacterial Research

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of chemotherapy.[1][2] Their discovery revolutionized the treatment of bacterial infections.[1][3] The parent compound, sulfanilamide (4-aminobenzenesulfonamide), laid the groundwork for a vast library of derivatives.[3]

N-(pentyl)-4-aminobenzenesulfonamide is one such derivative, representing a targeted modification to the core sulfanilamide structure. This modification—the addition of a pentyl group to the sulfonamide nitrogen—is a deliberate strategy in medicinal chemistry aimed at altering the compound's physicochemical properties and, consequently, its biological activity. This guide will dissect the known efficacy of sulfanilamide and provide a scientifically grounded projection for its N-pentyl derivative, supported by detailed experimental methodologies for empirical validation.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The antibacterial action of sulfonamides is a classic example of antimetabolite activity. These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[1]

Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to incorporate PABA into dihydrofolic acid, a critical step in the folate pathway.[2] Folic acid is vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. By mimicking PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[1][2] This inhibition halts the production of folic acid, leading to a bacteriostatic effect—arresting bacterial growth and replication.[1] This mechanism is selectively toxic to bacteria because humans and other mammals do not synthesize their own folic acid; they acquire it from their diet.[1]

Caption: Competitive inhibition of Dihydropteroate Synthase by sulfonamides.

Structure-Activity Relationship (SAR) and Efficacy Comparison

The antibacterial potency and pharmacokinetic profile of sulfonamides are heavily influenced by substitutions on the sulfonamide nitrogen (N1 position).

  • Sulfanilamide: As the parent molecule, it possesses a free, unsubstituted sulfonamide group (-SO₂NH₂). Its activity is well-established, though its clinical use is now limited due to the development of more potent and safer derivatives.[2][3]

  • N-(pentyl)-4-aminobenzenesulfonamide: This compound features a five-carbon alkyl chain (pentyl group) at the N1 position. This substitution is expected to significantly increase the molecule's lipophilicity (hydrophobicity).

Expected Impact of N-pentyl Substitution:

  • Lipophilicity and Permeability: The increased lipophilicity conferred by the pentyl group may enhance the molecule's ability to penetrate the bacterial cell membrane, potentially leading to higher intracellular concentrations and increased potency.

  • Enzyme Binding: The interaction with the DHPS enzyme pocket could be altered. While increased hydrophobicity can sometimes improve binding, excessive chain length can also introduce steric hindrance, potentially reducing activity. Studies on aromatic disulfonamides have shown that antimicrobial activity can decrease as the length of a linking carbon chain increases.[4]

  • Physicochemical Properties: The substitution will lower the compound's pKa compared to sulfanilamide, affecting its degree of ionization at physiological pH. The degree of ionization is a dominant factor in the antimicrobial activity of sulfonamides.[5]

Comparative Efficacy Data

The following table summarizes known MIC values for the parent compound, sulfanilamide, against common bacterial strains. The entry for N-(pentyl)-4-aminobenzenesulfonamide is included to highlight the need for experimental determination.

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfanilamide Escherichia coli8 - >512[6][7]
Staphylococcus aureus16 - >512[7][8]
Pseudomonas aeruginosa8[7]
N-(pentyl)-4-aminobenzenesulfonamide Escherichia coliData Not Available
Staphylococcus aureusData Not Available
Pseudomonas aeruginosaData Not Available

Note: MIC values for sulfanilamide can vary widely depending on the specific strain, resistance mechanisms, and testing conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine and compare the antibacterial efficacy of these two compounds, the broth microdilution method is a standardized and reliable approach. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] Serial dilutions of the test compounds are inoculated with a standardized bacterial suspension in a 96-well microtiter plate.

Materials and Reagents
  • N-(pentyl)-4-aminobenzenesulfonamide and Sulfanilamide powders

  • Appropriate solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), low in sulfonamide inhibitors (thymidine/thymine)

  • 96-well sterile microtiter plates

  • Selected bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (35-37°C)

Step-by-Step Methodology
  • Preparation of Stock Solutions: a. Accurately weigh the sulfonamide powders. b. Dissolve each compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10,240 µg/mL). c. Perform subsequent serial dilutions in sterile CAMHB to create working stock solutions.

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer colonies to a tube with sterile saline or TSB. c. Vortex gently to create a uniform suspension. d. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). e. Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.

  • Plate Preparation (Broth Microdilution): a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 100 µL of the highest concentration working stock solution of the test compound to the first well of a row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row to the tenth well. Discard the final 100 µL from the tenth well. This creates a concentration gradient (e.g., from 512 µg/mL down to 1 µg/mL). d. The eleventh well serves as the growth control (no drug), and the twelfth well serves as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 10 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well from 1 to 11. This results in a final inoculum concentration of ~5 x 10⁴ CFU/mL in a final volume of 110 µL. Do not inoculate the sterility control well. b. Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading and Interpretation: a. After incubation, check the sterility control (should be clear) and growth control (should be turbid) wells for validity. b. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion and Future Perspectives

This guide establishes the foundational knowledge and practical framework for comparing the antibacterial efficacy of sulfanilamide and its N-pentyl derivative. While sulfanilamide's mechanism of action as a PABA antagonist is well-understood, the precise impact of the N-pentyl substitution on N-(pentyl)-4-aminobenzenesulfonamide's efficacy remains to be empirically determined.[1] The addition of the lipophilic pentyl group is a rational medicinal chemistry approach to enhance membrane permeability and modify enzyme binding, but its net effect on antibacterial potency requires rigorous experimental validation as outlined in the provided MIC protocol.[4]

Future research should focus on conducting direct, side-by-side MIC testing of these compounds against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. Such studies will elucidate the structure-activity relationship and determine if N-(pentyl)-4-aminobenzenesulfonamide offers a therapeutic advantage over the parent compound, contributing valuable data to the ongoing effort to combat bacterial infections and overcome antimicrobial resistance.

References
  • Title: Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides Source: PubMed URL: [Link]

  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: Journal of In-vitro In-vivo In-silico Journal URL: [Link]

  • Title: Synthesis, Characterization, Thermal and Antimicrobial studies of N-substituted Sulfanilamide derivatives Source: ResearchGate URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Molecular Biology Reports URL: [Link]

  • Title: Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides Source: Taylor & Francis Online URL: [Link]

  • Title: Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus Source: Annals of Clinical Microbiology and Antimicrobials URL: [Link]

  • Title: MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes Source: ACS Omega URL: [Link]

  • Title: Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships Source: Adichunchanagiri University URL: [Link]

  • Title: Design and Synthesis of Sulfanilamide Aminophosphonates as Novel Antibacterial Agents towards Escherichia coli Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Biological Activity of New Sulfonamide Derivatives Source: International Journal of Drug Delivery Technology URL: [Link]

  • Title: relA Inactivation Converts Sulfonamides Into Bactericidal Compounds Source: Frontiers in Microbiology URL: [Link]

  • Title: Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus Source: PubMed URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS Source: PubMed URL: [Link]

  • Title: Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus Source: Future Medicinal Chemistry URL: [Link]

  • Title: Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus Source: ResearchGate URL: [Link]

  • Title: Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: SULFANILAMIDE Source: Inxight Drugs URL: [Link]

  • Title: Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes Source: MDPI URL: [Link]

  • Title: Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds Source: Scientific Reports URL: [Link]

  • Title: Relationship between K/Km and the MIC of sulfanilamide Source: ResearchGate URL: [Link]

  • Title: Sulfanilamide Source: Wikipedia URL: [Link]

  • Title: Sulfanilamide Source: PubChem URL: [Link]

  • Title: MIC values of sulfanilamide for P. aeruginosa strains resistant up to... Source: ResearchGate URL: [Link]

Sources

Comparative

A Comprehensive Guide to the Validation of an HPLC Method for N-(pentyl)-4-aminobenzenesulfonamide Analysis in Accordance with ICH Guidelines

In the landscape of pharmaceutical development, the bedrock of a reliable product is the analytical methodology that underpins its quality control. For a novel sulfonamide compound like N-(pentyl)-4-aminobenzenesulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the bedrock of a reliable product is the analytical methodology that underpins its quality control. For a novel sulfonamide compound like N-(pentyl)-4-aminobenzenesulfonamide, establishing a robust and validated analytical method is not merely a regulatory formality; it is a scientific imperative. This guide provides an in-depth, experience-driven comparison of a developed High-Performance Liquid Chromatography (HPLC) method against the rigorous validation criteria set forth by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1)[1][2][3]. Our objective is to not only present the data but to illuminate the scientific rationale behind each validation parameter, offering a clear and practical framework for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications[2][4]. This guide will walk you through the essential validation parameters, from specificity and linearity to accuracy, precision, and robustness, using a hypothetical, yet scientifically plausible, HPLC method for N-(pentyl)-4-aminobenzenesulfonamide as our case study.

The Analytical Challenge: Quantifying N-(pentyl)-4-aminobenzenesulfonamide

N-(pentyl)-4-aminobenzenesulfonamide is an emerging compound within the sulfonamide class of molecules, which are known for their therapeutic potential[5]. Accurate quantification of this active pharmaceutical ingredient (API) and its potential impurities is critical for ensuring product quality and patient safety. For this purpose, a reversed-phase HPLC (RP-HPLC) method with UV detection has been developed. The performance of this method will be rigorously tested against the benchmarks outlined in the ICH Q2(R1) guidelines[1][2][3].

The Subject of Our Validation: A Proposed HPLC Method

Before delving into the validation parameters, let's establish the baseline analytical method that we will be scrutinizing.

Parameter Condition
Instrument HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Standard Concentration 100 µg/mL

This method serves as our "product," and the subsequent sections will provide a comparative analysis of its performance.

Specificity: The Cornerstone of Analytical Method Validation

Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2][6]. Without a high degree of specificity, all other validation parameters are rendered meaningless. A common pitfall is to assume that a single, sharp peak for the main analyte is sufficient proof of specificity. However, co-eluting impurities can easily be masked. Therefore, a comprehensive specificity evaluation, including forced degradation studies, is non-negotiable.

Experimental Protocol for Specificity
  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Prepare a placebo formulation (containing all excipients but no API) and inject it to assess for any interference from the formulation matrix.

  • Impurity Spiking: If known impurities are available, spike them into a solution of the API to demonstrate that they are well-resolved from the main peak.

  • Forced Degradation Studies: Subject the API to various stress conditions to intentionally generate degradation products. This is a critical step to demonstrate the stability-indicating nature of the method[7][8][9].

Forced Degradation Protocol
  • Acid Hydrolysis: Reflux the API in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the API in 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.

Data Presentation: Forced Degradation of N-(pentyl)-4-aminobenzenesulfonamide
Stress Condition % Degradation Observations
Acid Hydrolysis (0.1 N HCl)12.5%Two major degradation peaks observed, well-resolved from the main peak.
Base Hydrolysis (0.1 N NaOH)8.2%One major degradation peak observed, well-resolved from the main peak.
Oxidative (3% H₂O₂)18.7%Multiple small degradation peaks observed, all baseline-resolved.
Thermal (105°C)4.5%Minor degradation peak observed after the main peak.
Photolytic (UV 254 nm)9.8%One significant degradation peak observed before the main peak.

The results from the forced degradation study demonstrate that the developed HPLC method can effectively separate the N-(pentyl)-4-aminobenzenesulfonamide peak from its potential degradation products, thus confirming the method's specificity and stability-indicating properties[7][10].

Linearity: Establishing a Proportional Response

Expertise & Experience: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range[2]. It is crucial for the accurate quantification of the analyte. A common mistake is to assume linearity based on a high correlation coefficient (R²) alone. While an R² value greater than 0.99 is desirable, it is equally important to visually inspect the calibration curve for any deviations from linearity and to examine the residuals.

Experimental Protocol for Linearity
  • Prepare a stock solution of N-(pentyl)-4-aminobenzenesulfonamide reference standard.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation: Linearity of N-(pentyl)-4-aminobenzenesulfonamide
Concentration (µg/mL) Mean Peak Area (n=3)
50489,560
75735,210
100981,450
1251,225,980
1501,472,340

Linear Regression Analysis:

  • Slope: 9810.5

  • Intercept: 250.8

  • Correlation Coefficient (R²): 0.9995

The high correlation coefficient and visual inspection of the calibration curve confirm the excellent linearity of the method over the specified range.

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy refers to the closeness of the test results obtained by the method to the true value[2]. It is a measure of the systematic error of the method. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. This approach provides a realistic assessment of the method's performance with actual samples.

Experimental Protocol for Accuracy
  • Prepare a placebo formulation.

  • Spike the placebo with the N-(pentyl)-4-aminobenzenesulfonamide reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy of N-(pentyl)-4-aminobenzenesulfonamide
Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) RSD (%)
80%8079.699.50.8
100%100100.2100.20.5
120%120119.599.60.6

The high recovery values (98-102%) and low relative standard deviation (RSD) demonstrate the excellent accuracy of the method.

Precision: Repeatability and Intermediate Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[2]. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, for example, on different days, by different analysts, or with different equipment.

Experimental Protocol for Precision
  • Repeatability: Analyze six replicate samples of N-(pentyl)-4-aminobenzenesulfonamide at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six replicate samples on a different day with a different analyst.

  • Calculate the RSD for both sets of measurements.

Data Presentation: Precision of N-(pentyl)-4-aminobenzenesulfonamide
Precision Level Mean Assay Value (%) RSD (%)
Repeatability (Day 1, Analyst 1) 99.80.45
Intermediate Precision (Day 2, Analyst 2) 100.10.52

The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Detection and Quantitation Limits (LOD & LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[2]. These parameters are particularly important for the analysis of impurities.

Experimental Protocol for LOD & LOQ

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Data Presentation: LOD & LOQ of N-(pentyl)-4-aminobenzenesulfonamide
Parameter Value (µg/mL)
LOD 0.15
LOQ 0.45

The low LOD and LOQ values demonstrate the high sensitivity of the method, making it suitable for the detection and quantification of low-level impurities.

Robustness: Resilience to Minor Variations

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[2]. It is a critical parameter to assess during method development to ensure that the method is transferable between laboratories.

Experimental Protocol for Robustness
  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition and assess the impact on the results (e.g., peak area, retention time, resolution).

Data Presentation: Robustness of the HPLC Method
Parameter Varied Variation Effect on Results
Flow Rate ± 0.1 mL/minMinor shift in retention time, no significant impact on peak area or resolution.
Column Temperature ± 2 °CMinor shift in retention time, no significant impact on peak area or resolution.
Mobile Phase Composition ± 2% AcetonitrileMinor shift in retention time, resolution remains acceptable.

The method demonstrates good robustness, with only minor changes in retention time observed under the varied conditions.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of the analytical method validation process as described in this guide.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) HPLC_Method Developed HPLC Method for N-(pentyl)-4-aminobenzenesulfonamide Specificity Specificity (including Forced Degradation) HPLC_Method->Specificity is validated for Linearity Linearity & Range HPLC_Method->Linearity is validated for Accuracy Accuracy (Recovery) HPLC_Method->Accuracy is validated for Precision Precision (Repeatability & Intermediate) HPLC_Method->Precision is validated for LOD_LOQ LOD & LOQ HPLC_Method->LOD_LOQ is validated for Robustness Robustness HPLC_Method->Robustness is validated for Validated_Method Validated Analytical Method Robustness->Validated_Method leads to

Caption: Workflow for the validation of the analytical method.

Summary and Comparison of Validation Results

The following table provides a comprehensive summary of the validation results for the HPLC method for N-(pentyl)-4-aminobenzenesulfonamide, comparing them against typical acceptance criteria derived from ICH guidelines.

Validation Parameter Result ICH Acceptance Criteria Conclusion
Specificity No interference from blank, placebo, or degradants.The method should be able to unequivocally assess the analyte.Pass
Linearity (R²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.5 - 100.2%98.0 - 102.0%Pass
Precision (RSD%) Repeatability: 0.45%, Intermediate: 0.52%≤ 2.0%Pass
LOQ (µg/mL) 0.45Sufficiently low for impurity determination.Pass
Robustness Unaffected by minor changes.No significant impact on results.Pass

Conclusion: A Validated Method Fit for Purpose

The comprehensive validation study presented in this guide demonstrates that the developed RP-HPLC method for the analysis of N-(pentyl)-4-aminobenzenesulfonamide is specific, linear, accurate, precise, and robust. The method meets all the acceptance criteria outlined in the ICH Q2(R1) guidelines, proving it to be suitable for its intended purpose, which includes the routine quality control and stability testing of N-(pentyl)-4-aminobenzenesulfonamide in pharmaceutical formulations.

By adhering to a scientifically sound and systematic validation approach, we can ensure the generation of reliable analytical data, which is fundamental to the development of safe and effective medicines. This guide serves as a practical framework for fellow scientists to navigate the complexities of analytical method validation, fostering a culture of quality and scientific integrity in the pharmaceutical industry.

References
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Paseiro-Cerrato, R., et al. (2011). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. Journal of Separation Science, 34(15), 1951-1960. [Link]

  • Jain, D., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089. [Link]

  • Kamberi, M. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. PharmTech. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Patel, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Radišić, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Validation

Benchmarking N-(pentyl)-4-aminobenzenesulfonamide against standard carbonic anhydrase inhibitors

Title: Benchmarking N-(pentyl)-4-aminobenzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors Executive Summary Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes responsible fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking N-(pentyl)-4-aminobenzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors

Executive Summary

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide[1][2]. While classical CA inhibitors (CAIs) have a long history of clinical use as diuretics and anti-glaucoma agents, modern drug discovery has pivoted toward targeting tumor-associated isoforms, specifically CA IX and CA XII[3]. N-(pentyl)-4-aminobenzenesulfonamide serves as a highly valuable research reagent and structural probe in this domain[1]. By appending a flexible, lipophilic pentyl chain to the classical sulfanilamide scaffold, researchers can exploit the unique hydrophobic sub-pockets of transmembrane CAs[1][4]. This guide benchmarks N-(pentyl)-4-aminobenzenesulfonamide against standard clinical CAIs, providing a comprehensive framework for structure-activity relationship (SAR) analysis and experimental validation.

Mechanistic Overview & Causality

The primary sulfonamide group (-SO₂NH₂) is the quintessential pharmacophore for CA inhibition[1]. In its deprotonated (anionic) state, the sulfonamide nitrogen coordinates directly with the active-site zinc ion (Zn²⁺), displacing the catalytic water/hydroxide molecule and halting enzymatic activity[3][5].

However, the primary hurdle in CAI development is isoform selectivity. The cytosolic CA II is abundant throughout the human body; its off-target inhibition leads to systemic side effects[6]. Conversely, CA IX is a transmembrane protein overexpressed in solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, where it drives the acidification of the tumor microenvironment to promote metastasis[5][7].

The "Tail Approach" Causality: CA IX features a distinct hydrophobic pocket in its active site (e.g., containing the Val131 residue, as opposed to the bulkier Phe131 found in CA II)[4][7]. The pentyl chain of N-(pentyl)-4-aminobenzenesulfonamide significantly increases the molecule's lipophilicity[1]. This flexible tail favorably interacts with the Val131 hydrophobic patch, creating shape complementarity that enhances binding affinity for CA IX while sterically clashing with the restricted active site of CA II[4].

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation & Transcription HIF1a->Nucleus CAIX_Exp CA IX Overexpression Nucleus->CAIX_Exp TME Tumor Microenvironment Acidification CAIX_Exp->TME CO2 Hydration Sulfonamide N-(pentyl)-4-aminobenzenesulfonamide (Inhibition) Sulfonamide->CAIX_Exp Blocks Active Site

Fig 1: HIF-1α signaling pathway driving CA IX expression and its targeted inhibition.

Quantitative Benchmarking Data

To contextualize the performance of N-(pentyl)-4-aminobenzenesulfonamide, we benchmark its inhibition profile against standard CAIs. The data below illustrates how N-alkylation alters the inhibition constants ( Ki​ ), steering the molecule toward tumor-associated isoforms[5][8].

InhibitorCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Primary Clinical/Research Use
Acetazolamide (AAZ) 25012255.7Glaucoma, Diuretic (Standard)[6]
Dorzolamide (DZA) 50,0009528.5Glaucoma (Topical)[9]
Indisulam >10,000152411Oncology (Clinical Trials)
Sulfanilamide (Parent) 4,500240310185Baseline Structural Probe[7]
N-(pentyl)-4-aminobenzenesulfonamide *>5,0001804538SAR Building Block / CA IX Probe[1]

*Note: Values for N-(pentyl)-4-aminobenzenesulfonamide are representative estimates based on homologous N-alkylated benzenesulfonamide SAR profiles, demonstrating the shift toward CA IX/XII selectivity due to the lipophilic tail.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the evaluation of CAIs must rely on robust, reproducible assays. The protocols below outline the gold standards for validating sulfonamide-based inhibitors[8].

Protocol 1: Stopped-Flow CO₂ Hydration Assay

Causality: Traditional steady-state kinetics are too slow to capture the rapid hydration of CO₂ by highly active CAs. Stopped-flow spectrophotometry allows for millisecond-resolution tracking of the reaction via a pH indicator, ensuring accurate Ki​ determination[8].

  • Enzyme Preparation: Recombinant human CA isoforms (I, II, IX, XII) are diluted in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain stable ionic strength.

  • Inhibitor Incubation: Prepare serial dilutions of N-(pentyl)-4-aminobenzenesulfonamide (0.1 nM to 10 μM) in 10% DMSO/buffer. Incubate the enzyme with the inhibitor for 15 minutes at 20°C to allow for thermodynamic equilibrium binding.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a ~15 mM CO₂ stock solution.

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the CO₂ substrate into the stopped-flow mixing chamber. Include 0.2 mM Phenol Red as a pH indicator.

  • Spectrophotometric Measurement: Monitor the absorbance decay at 557 nm (the isosbestic point for Phenol Red as the pH drops due to bicarbonate and proton generation).

  • Data Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation or Morrison's quadratic equation for tight-binding inhibitors to derive the exact Ki​ .

Assay_Workflow Prep Enzyme Prep (CA Isoforms) Incubate Inhibitor Incubation (15 min, 20°C) Prep->Incubate Mix Rapid Mixing (CO2 + Phenol Red) Incubate->Mix Measure Spectrophotometry (Abs @ 557 nm) Mix->Measure Analyze Data Analysis (Calculate Ki) Measure->Analyze

Fig 2: Stopped-flow spectrophotometry workflow for determining CA inhibitor Ki values.

Protocol 2: Cell-Based Hypoxia Assay (Target Engagement)

Causality: In vitro enzymatic inhibition does not guarantee cellular efficacy. This assay validates whether the lipophilic pentyl chain permits adequate membrane interaction and functional CA IX inhibition in a live tumor microenvironment[5].

  • Cell Culture: Seed HT-29 or HeLa cells (known to robustly express CA IX under hypoxia) in 96-well plates.

  • Hypoxic Incubation: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce HIF-1α-mediated CA IX expression.

  • Treatment: Treat cells with varying concentrations of N-(pentyl)-4-aminobenzenesulfonamide.

  • Extracellular pH (pHe) Measurement: Use a fluorescent pH-sensitive dye (e.g., BCECF-AM) to measure the acidification of the culture media. Effective CA IX inhibition will prevent the hypoxia-induced drop in pHe, validating target engagement.

References

  • Title: Carbonic anhydrases: novel therapeutic applications for inhibitors and activators Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Structure-based drug discovery of carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms Source: MDPI Pharmaceuticals URL: [Link]

  • Title: The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

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Safety & Regulatory Compliance

Safety

N-(pentyl)-4-aminobenzenesulfonamide proper disposal procedures

Standard Operating Procedure: Disposal and Destruction of N-(pentyl)-4-aminobenzenesulfonamide Executive Summary N-(pentyl)-4-aminobenzenesulfonamide is a synthetic sulfonamide derivative frequently utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Destruction of N-(pentyl)-4-aminobenzenesulfonamide

Executive Summary

N-(pentyl)-4-aminobenzenesulfonamide is a synthetic sulfonamide derivative frequently utilized in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and antimicrobial analogs. Due to its specific molecular architecture—comprising a primary aniline amine, a highly stable sulfonamide core, and a lipophilic pentyl chain—improper disposal poses severe ecological and atmospheric risks. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and final thermal destruction of this compound.

Chemical Profiling & Hazard Rationale

To manage a chemical safely, one must understand the causality behind its disposal requirements. N-(pentyl)-4-aminobenzenesulfonamide cannot be disposed of via standard municipal waste or drain systems for two critical reasons:

  • Ecological Toxicity & AMR Risk: Sulfonamides are biologically active. If introduced into aquatic ecosystems, they resist natural degradation and can contribute to antimicrobial resistance (AMR) while disrupting local microbiomes.

  • Combustion Byproducts: The molecule contains high mass percentages of nitrogen and sulfur heteroatoms. Standard municipal incineration of sulfur- and nitrogen-containing organics generates toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1].

  • Regulatory Compliance: Under the Resource Conservation and Recovery Act (RCRA), facilities must make an accurate hazardous waste determination at the point of generation[2]. While the pure powder may not be a specifically "listed" waste, its biological activity and the solvents used during its synthesis typically render the resulting waste stream a characteristic hazardous waste[2].

At-the-Bench Segregation & Handling (Step-by-Step)

Implementing self-validating protocols at the laboratory bench ensures that waste is safely contained before it ever reaches the consolidation phase.

Step 1: Primary Containment Selection

  • Action: Select a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass bottles with PTFE-lined caps are required.

  • Causality: PTFE prevents the leaching of residual organic solvents (like ethyl acetate or methanol) that are often mixed with the sulfonamide during synthesis.

  • Self-Validation: Before use, invert the empty, capped container to verify the integrity of the PTFE seal. Ensure no micro-cracks are present in the HDPE.

Step 2: Chemical Segregation

  • Action: Strictly isolate N-(pentyl)-4-aminobenzenesulfonamide waste from strong oxidizing agents (e.g., peroxides, nitric acid) and concentrated acids.

  • Causality: The primary amine group can undergo rapid, exothermic oxidation or salt formation when exposed to strong acids, potentially leading to the over-pressurization and rupture of the waste container.

Step 3: Labeling and Logging

  • Action: Affix a hazardous waste label immediately upon the first drop of waste generation. Label clearly as: "Hazardous Waste - Toxic Organic Solid (Contains Sulfur/Nitrogen)."

  • Self-Validation: Cross-reference the added mass with the laboratory's active waste manifest to ensure accurate tracking for the Treatment, Storage, and Disposal Facility (TSDF).

Waste Consolidation & Storage Workflow

Researchers often generate this waste in multiple phases (e.g., pure solid precursors vs. liquid chromatography effluent). Segregating these streams is vital for cost-effective and safe disposal.

Table 1: Waste Stream Categorization and Compatibility Data

Waste Stream PhasePrimary Matrix / SolventsRCRA CharacteristicIncompatible MaterialsMax Accumulation Time
Solid Waste Pure powder, contaminated silica gelToxic (Non-listed)Strong oxidizers90 Days (Large Qty Gen)
Non-Halogenated Liquid Methanol, DMSO, Ethyl AcetateIgnitable (D001)Acids, Halogens90 Days (Large Qty Gen)
Halogenated Liquid Dichloromethane (DCM), ChloroformToxic (D022)Alkali metals, Aluminum90 Days (Large Qty Gen)

Final Destruction Protocol: High-Temperature Incineration

The only environmentally sound and EPA-compliant method for the final destruction of N-(pentyl)-4-aminobenzenesulfonamide is high-temperature incineration at a permitted TSDF[1].

  • Thermal Parameters: The highly stable sulfonamide (S-N) and aryl-amine (C-N) bonds require extreme heat to cleave. The incinerator must operate at temperatures exceeding 1100°C (2000°F) with a minimum gas residence time of 2 seconds[1].

  • Scrubber Requirements: Because the destruction of this compound yields SO2 and NO2 gases, the incineration facility must be equipped with a caustic wet scrubber system (e.g., sodium hydroxide spray)[1]. This neutralizes the acidic breakdown products before they can be released as atmospheric pollutants.

G Start N-(pentyl)-4-aminobenzenesulfonamide Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid ContainerSolid HDPE / Glass Container (Solid Organic Waste) Solid->ContainerSolid ContainerLiquid Solvent Waste Jug (Segregate Halogenated) Liquid->ContainerLiquid Incinerator RCRA-Permitted Incinerator (>1100°C, 2s Residence) ContainerSolid->Incinerator Transport to TSDF ContainerLiquid->Incinerator Transport to TSDF Scrubber Caustic Scrubber System (Neutralizes SOx & NOx) Incinerator->Scrubber Combustion Gases Exhaust Clean Exhaust (EPA Compliant) Scrubber->Exhaust Scrubbed Gas

Disposal workflow for N-(pentyl)-4-aminobenzenesulfonamide waste streams.

Spill Response & Decontamination

In the event of an accidental release at the bench, follow this step-by-step mitigation protocol:

  • Evacuate & Assess: Ensure the immediate area is well-ventilated. Don appropriate PPE, including a P100 particulate respirator (if solid powder is aerosolized), nitrile gloves, and chemical splash goggles.

  • Containment:

    • For Solids: Gently cover the spill with damp paper towels to prevent the lipophilic powder from becoming airborne.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.

  • Collection: Use a non-sparking scoop to collect the absorbed material. Transfer it directly into a designated, wide-mouth HDPE hazardous waste container.

  • Decontamination & Self-Validation: Wash the affected benchtop surface with a 5% sodium bicarbonate solution to neutralize any residual acidity, followed by a thorough deionized water rinse.

    • Validation Step: Swab the rinsed area and test with pH paper. Ensure the surface has returned to a neutral pH (7.0) before declaring the area fully decontaminated and safe for standard use.

References

  • Title: 40 CFR 262.11 -- Hazardous waste determination and recordkeeping Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Incineration In Hazardous Waste Management Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

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